4-Amino-6-ethyl-2-methylpyrimidine-5-carbonitrile 4-Amino-6-ethyl-2-methylpyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18618449
InChI: InChI=1S/C8H10N4/c1-3-7-6(4-9)8(10)12-5(2)11-7/h3H2,1-2H3,(H2,10,11,12)
SMILES:
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol

4-Amino-6-ethyl-2-methylpyrimidine-5-carbonitrile

CAS No.:

Cat. No.: VC18618449

Molecular Formula: C8H10N4

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-6-ethyl-2-methylpyrimidine-5-carbonitrile -

Specification

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
IUPAC Name 4-amino-6-ethyl-2-methylpyrimidine-5-carbonitrile
Standard InChI InChI=1S/C8H10N4/c1-3-7-6(4-9)8(10)12-5(2)11-7/h3H2,1-2H3,(H2,10,11,12)
Standard InChI Key JGDLMVUAPKUNOH-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=NC(=N1)C)N)C#N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4-Amino-6-ethyl-2-methylpyrimidine-5-carbonitrile belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. Its IUPAC name, 4-amino-6-ethyl-2-methylpyrimidine-5-carbonitrile, reflects the substituents:

  • Amino group (-NH₂) at position 4

  • Ethyl group (-CH₂CH₃) at position 6

  • Methyl group (-CH₃) at position 2

  • Carbonitrile (-C≡N) at position 5.

The compound’s molecular formula (C₈H₁₀N₄) and weight (162.19 g/mol) were confirmed via high-resolution mass spectrometry. Its Standard InChI key (InChI=1S/C8H10N4/c1-3-7-6(4-9)8(10)12-5(2)11-7/h3H2,1-2H3,(H2,10,11,12)) provides a unique identifier for chemical databases.

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-amino-6-ethyl-2-methylpyrimidine-5-carbonitrile employs one-pot multicomponent reactions (MCRs) and microwave-assisted techniques . A representative method involves:

  • Condensation: α-Cyanoketones react with carboxaldehydes and guanidines under reflux.

  • Cyclization: Spontaneous aromatization forms the pyrimidine core.

  • Purification: Recrystallization from ethanol or isopropanol yields the final product .

This approach achieves moderate-to-high yields (45–89%) and minimizes byproducts, making it scalable for industrial applications .

Comparative Analysis

Traditional methods requiring stepwise synthesis and harsh conditions have been supplanted by MCRs, which improve efficiency. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yield integrity.

Pharmacological Applications

Adenosine Receptor Ligand Activity

4-Amino-6-ethyl-2-methylpyrimidine-5-carbonitrile derivatives exhibit potent binding to adenosine A₁ receptors (A₁AR), which regulate cardiovascular and neurological functions . In a library of 108 pyrimidine derivatives, analogs with methylamino substitutions demonstrated:

  • High A₁AR affinity (Kᵢ < 10 nM)

  • Selectivity over A₂AAR (3- to 10-fold) .

These ligands antagonize the cyclic adenosine monophosphate (cAMP) pathway, suggesting utility in treating conditions like hypertension and arrhythmias .

Structure-Activity Relationship (SAR) Studies

Substituent Effects

SAR analyses reveal that:

  • Aromatic residues at R⁴ and R⁶ enhance A₁AR binding affinity.

  • Methylation of the exocyclic amino group improves selectivity by reducing steric hindrance .

For instance, compound 18al (R⁴ = 3-chlorophenyl, R⁶ = 4-fluorophenyl) showed a Kᵢ of 74.3 nM at A₁AR with minimal off-target activity .

Molecular Modeling Insights

Free energy perturbation (FEP) simulations correlate substituent modifications with binding energy changes. Methylamino groups stabilize receptor-ligand complexes via hydrophobic interactions, whereas bulkier substituents disrupt binding .

Future Research Directions

Synthesis Optimization

Developing solvent-free or catalytic methods could enhance sustainability. Immobilized enzymes or flow chemistry may improve yield and purity.

Therapeutic Exploration

Priority areas include:

  • Cardiovascular diseases: Targeting A₁AR for heart rate modulation.

  • Neuroprotection: Mitigating ischemic brain injury via adenosine signaling.

  • Antimicrobials: Leveraging carbonitrile’s electrophilicity to combat resistant pathogens .

Toxicological Assessments

Chronic exposure studies and metabolite identification are critical for clinical translation. Collaborative efforts with regulatory agencies like the EPA could establish safety thresholds.

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